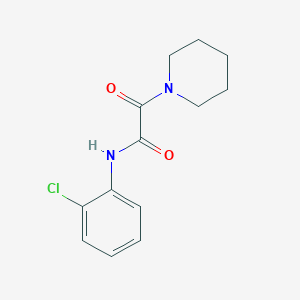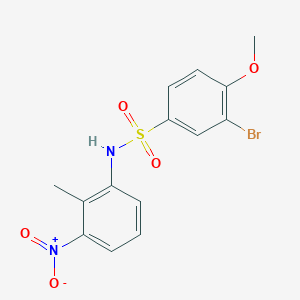![molecular formula C25H36N2O B4672927 16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-one](/img/structure/B4672927.png)
16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-one
Descripción general
Descripción
16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-one, also known as Methylstenbolone, is a synthetic androgenic-anabolic steroid that has gained popularity in the scientific research community due to its potential use in developing new drugs for various medical conditions.
Mecanismo De Acción
16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-onelone binds to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. It also has anti-catabolic effects, which means that it can help prevent muscle breakdown. Additionally, 16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-onelone has been shown to increase bone density, which makes it a potential treatment for osteoporosis.
Biochemical and Physiological Effects:
16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-onelone has been shown to have a number of biochemical and physiological effects. It increases muscle mass and strength, enhances bone density, and improves overall physical performance. It also has a positive effect on nitrogen retention, which is important for muscle growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-onelone in lab experiments is its ability to enhance muscle growth and physical performance. This makes it a useful tool for studying the effects of exercise and physical activity on the body. However, 16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-onelone is not without limitations. Its potential side effects, such as liver toxicity and cardiovascular problems, make it unsuitable for long-term use in humans.
Direcciones Futuras
There are several future directions for research on 16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-onelone. One area of interest is its potential use in developing new drugs for the treatment of osteoporosis and muscle wasting. Another area of research is the development of new and safer synthetic androgenic-anabolic steroids that can be used for medical purposes. Additionally, more research is needed to fully understand the long-term effects of 16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-onelone on the body and its potential risks.
Aplicaciones Científicas De Investigación
16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-onelone has been used in scientific research to study its potential therapeutic effects on various medical conditions such as osteoporosis, muscle wasting, and breast cancer. It has also been investigated for its potential use in developing new drugs for the treatment of these conditions.
Propiedades
IUPAC Name |
(16E)-16-[(2,5-dimethylpyrazol-3-yl)methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O/c1-16-13-19(27(4)26-16)14-17-15-22-20-9-8-18-7-5-6-11-24(18,2)21(20)10-12-25(22,3)23(17)28/h13-14,18,20-22H,5-12,15H2,1-4H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOSBAZDWKDDHT-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C=C2CC3C4CCC5CCCCC5(C4CCC3(C2=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)/C=C/2\CC3C4CCC5CCCCC5(C4CCC3(C2=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(16E)-16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]androstan-17-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4672854.png)

![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4672876.png)
![3-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4672883.png)
![2-{4-[2-(4-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4672888.png)
![N-(3,5-dichlorophenyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B4672903.png)
![4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4672913.png)
![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)methanesulfonamide](/img/structure/B4672920.png)
![1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4672931.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4672939.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B4672949.png)
